molecular formula C4F10NNaO4S2 B12847071 Sodiobis(pentafluoroethylsulfonyl)amine

Sodiobis(pentafluoroethylsulfonyl)amine

Cat. No.: B12847071
M. Wt: 403.2 g/mol
InChI Key: QSTITLHDMBEKHE-UHFFFAOYSA-N
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Description

Sodium bis((perfluoroethyl)sulfonyl)amide is a chemical compound with the molecular formula C4F10NNaO4S2. It is known for its high thermal and chemical stability, making it a valuable compound in various industrial and scientific applications. The compound is characterized by the presence of perfluoroethyl groups, which contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium bis((perfluoroethyl)sulfonyl)amide typically involves the reaction of perfluoroethylsulfonyl fluoride with sodium amide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride. The general reaction can be represented as follows:

C2F5SO2F+NaNH2C2F5SO2NNaSO2C2F5+NH3\text{C}_2\text{F}_5\text{SO}_2\text{F} + \text{NaNH}_2 \rightarrow \text{C}_2\text{F}_5\text{SO}_2\text{NNaSO}_2\text{C}_2\text{F}_5 + \text{NH}_3 C2​F5​SO2​F+NaNH2​→C2​F5​SO2​NNaSO2​C2​F5​+NH3​

Industrial Production Methods: In industrial settings, the production of sodium bis((perfluoroethyl)sulfonyl)amide may involve large-scale reactions using similar reagents. The process is optimized for high yield and purity, often employing advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium bis((perfluoroethyl)sulfonyl)amide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common due to its high stability.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alkoxides.

    Oxidizing Agents: Strong oxidizing agents like potassium permanganate can be used, though the reaction conditions need to be carefully controlled.

Major Products:

    Substitution Products: Depending on the nucleophile, the major products can include various sulfonamide derivatives.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Sodium bis((perfluoroethyl)sulfonyl)amide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.

    Biology and Medicine: The compound’s derivatives are explored for potential pharmaceutical applications due to their stability and bioactivity.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique properties.

Mechanism of Action

The mechanism by which sodium bis((perfluoroethyl)sulfonyl)amide exerts its effects involves the interaction of its sulfonyl groups with various molecular targets. The perfluoroethyl groups enhance its stability and reactivity, allowing it to participate in a range of chemical reactions. The exact pathways depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

    Lithium bis((perfluoroethyl)sulfonyl)amide: Similar in structure but with lithium instead of sodium, used in battery electrolytes.

    Sodium bis((fluorosulfonyl)amide): Another related compound with different substituents, used in similar applications.

Uniqueness: Sodium bis((perfluoroethyl)sulfonyl)amide is unique due to its high thermal and chemical stability, which is attributed to the presence of perfluoroethyl groups. This makes it particularly valuable in applications requiring robust and stable compounds.

Properties

Molecular Formula

C4F10NNaO4S2

Molecular Weight

403.2 g/mol

IUPAC Name

sodium;bis(1,1,2,2,2-pentafluoroethylsulfonyl)azanide

InChI

InChI=1S/C4F10NO4S2.Na/c5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10;/q-1;+1

InChI Key

QSTITLHDMBEKHE-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F.[Na+]

Origin of Product

United States

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